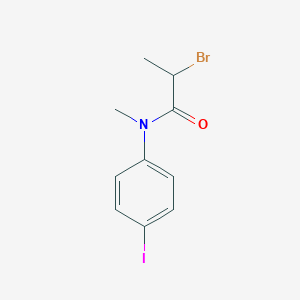

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Description

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a halogenated propanamide derivative featuring a bromine atom at the α-position of the propanamide backbone and a 4-iodophenyl-N-methyl substituent. The presence of both bromine (Br) and iodine (I) introduces steric bulk and electron-withdrawing effects, which can influence reactivity, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-bromo-N-(4-iodophenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWDDWRFHMNPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide typically involves the bromination and iodination of a phenyl ring followed by the introduction of a methylpropanamide group. One common method involves the reaction of 4-iodoaniline with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination and iodination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The phenyl ring can participate in coupling reactions, forming larger aromatic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of different oxidation states of the compound.

Scientific Research Applications

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms play a crucial role in the compound’s reactivity and its ability to form stable complexes with other molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide (Compound 17)

- Structure : Features a fluorine atom at the para position of the phenyl ring instead of iodine.

- Synthesis: Prepared via reaction of 4-fluoro-N-methylaniline with 2-bromopropanoyl chloride, yielding 88% as a yellow oil (bp 84–88 °C at 5.7 mmHg) .

- Spectroscopy : Distinct $^{19}\text{F NMR}$ signal at δ −113.0 confirms the fluorine substitution. $^{1}\text{H NMR}$ shows a quartet (δ 4.22, J = 6.8 Hz) for the methyl group adjacent to bromine .

- Key Difference : Fluorine’s smaller size and higher electronegativity compared to iodine reduce steric hindrance and alter electronic interactions.

N-(4-Bromophenyl)-2-chloropropanamide

- Structure : Contains a bromophenyl group and a chlorine atom on the propanamide backbone.

- Properties: Molecular formula $ \text{C}9\text{H}9\text{BrClNO} $; InChIKey: XUBDXLHGPBQDQM-UHFFFAOYSA-N .

- Comparison : The chlorine substituent may enhance electrophilicity at the carbonyl carbon compared to bromine.

Nitro-Substituted Analogs

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide

- Crystallography: Monoclinic crystal system (space group $ \text{C2/c} $), with unit cell parameters $ a = 24.1245 \, \text{Å}, b = 5.8507 \, \text{Å}, c = 15.4723 \, \text{Å}, \beta = 91.837^\circ $.

- Comparison : The nitro group may enhance binding to electron-rich biological targets compared to the iodophenyl group.

Heterocyclic and Functionalized Derivatives

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Crystallography : Refined with $ R = 0.057 $, indicating high structural precision. The chromene group could enhance bioavailability through improved lipophilicity .

3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Substituent Polarity and Solubility

- Methoxy/Ethoxy Derivatives : 2-Bromo-N-(4-methoxyphenyl)acetamide (CAS 70110-38-2) and 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide () exhibit increased solubility in polar solvents due to electron-donating alkoxy groups .

- Iodophenyl vs. Methoxyphenyl : The iodophenyl group in the target compound likely reduces solubility compared to methoxy analogs but may improve membrane permeability due to higher hydrophobicity.

Data Tables

Table 1. Key Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Biological Activity (IC$_{50}$) |

|---|---|---|---|---|---|

| 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide | $ \text{C}{10}\text{H}{12}\text{BrINO} $ | 368.02 | Iodophenyl, Bromo | N/A | N/A |

| 2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide | $ \text{C}{10}\text{H}{12}\text{BrFNO} $ | 260.01 | Fluorophenyl | 84–88 (5.7 mmHg) | N/A |

| N-(4-Bromophenyl)-2-chloropropanamide | $ \text{C}9\text{H}9\text{BrClNO} $ | 262.53 | Bromophenyl, Chloro | N/A | N/A |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | $ \text{C}{10}\text{H}{11}\text{BrN}2\text{O}3 $ | 287.11 | Nitrophenyl | N/A | N/A |

Biological Activity

2-Bromo-N-(4-iodophenyl)-N-methylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C10H10BrI N2O

- Molecular Weight : 319.01 g/mol

- CAS Number : 1487421-98-6

The presence of bromine and iodine in the structure is significant, as halogenated compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds, including derivatives like this compound, often display antimicrobial properties. A study focusing on similar compounds found that halogen substitutions can enhance the antimicrobial efficacy against various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, possibly through apoptosis induction. The mechanism is hypothesized to involve the modulation of signaling pathways related to cell growth and survival .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis. The halogen atoms may facilitate binding to these targets, enhancing the compound's biological effects .

Study on Antimicrobial Efficacy

A study conducted by Vale-Silva et al. investigated the antifungal properties of related brominated compounds against Candida albicans. The research utilized flow cytometry to analyze the compounds' effects on cell membrane integrity, revealing significant antifungal activity . While this study did not directly test this compound, it underscores the potential for similar halogenated compounds to exhibit antimicrobial effects.

Anticancer Research

In a separate study examining the effects of various halogenated amides on cancer cell lines, researchers noted that certain substitutions led to increased cytotoxicity against breast cancer cells. The findings suggested that compounds with similar structural features to this compound could be promising candidates for further development in cancer therapeutics .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide?

Methodological Answer: The synthesis typically involves a two-step process:

Amide Formation : React 4-iodo-N-methylaniline with 2-bromopropanoyl chloride in an anhydrous solvent (e.g., THF or dichloromethane) under inert atmosphere (argon/nitrogen). Triethylamine is often used as a base to neutralize HBr generated during the reaction .

Purification : Crystallization from a hexane/ethyl acetate (80:20) mixture yields pure product. Monitor reaction progress via TLC and confirm structure using -NMR and -NMR .

Key Considerations : Ensure stoichiometric control to avoid di-brominated byproducts. Adapt halogenation protocols for iodine (e.g., slower reaction rates compared to bromine due to iodine’s lower electrophilicity) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- -NMR : Key signals include the methyl group (δ ~1.7 ppm, d, ), N–CH (δ ~3.3 ppm, s), and aromatic protons (δ ~7.1–7.3 ppm, m) .

- -NMR : Confirm carbonyl (δ ~169 ppm), quaternary carbons (δ ~38 ppm for N–CH), and iodophenyl aromatic carbons .

- Mass Spectrometry (HRMS-ESI) : Validate molecular ion peaks (e.g., [M+H] at m/z 376.91 for CHBrINO) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Key parameters:

- Monitor R-factor convergence (< 0.05 for high-quality data).

- Validate torsion angles (e.g., C–N–C–C twist between amide and aryl groups, typically ~27°) to confirm steric effects .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O and C–H⋯O) stabilizing the crystal lattice. Use ORTEP-3 for visualizing packing motifs .

Troubleshooting : Discrepancies between X-ray and NMR data may arise from polymorphism or solvent inclusion. Re-crystallize under varied conditions (e.g., acetone/water vs. hexane/ethyl acetate) .

Q. How does the iodine substituent influence reactivity compared to chloro/bromo analogs?

Methodological Answer:

- Electronic Effects : The iodine atom’s larger size and lower electronegativity reduce electrophilic substitution rates compared to bromine/chlorine. This requires longer reaction times in coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : Bulkier iodine may hinder access to the aryl ring in catalytic processes. Computational modeling (DFT) can predict steric maps and reaction pathways .

- Experimental Validation : Compare kinetic data (e.g., ) for iodophenyl vs. bromophenyl derivatives in model reactions like nucleophilic aromatic substitution .

Q. How to address contradictions in melting points or spectral data across studies?

Methodological Answer:

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points. Repetitive recrystallization or column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

- Data Reproducibility : Cross-validate NMR shifts with deuterated solvents (e.g., DMSO-d vs. CDCl) to rule out solvent effects. Replicate synthesis under inert conditions to exclude oxidation byproducts .

- Crystallographic Validation : Resolve conflicting spectral assignments by correlating X-ray bond lengths/angles with DFT-optimized geometries .

Q. What strategies optimize recrystallization for high-purity yields?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, hexane/acetone) to maximize solubility differences. For iodine derivatives, prioritize low-polarity solvents to minimize halogen bonding interference .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solution promotes large, defect-free crystals suitable for XRD .

- Additives : Use seed crystals or surfactants (e.g., Triton X-100) to control nucleation. Document crystal habits (needle vs. plate) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.